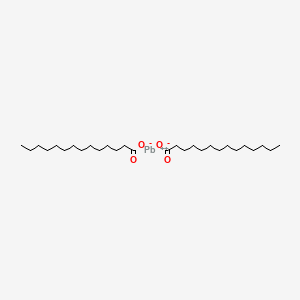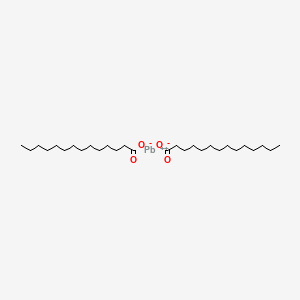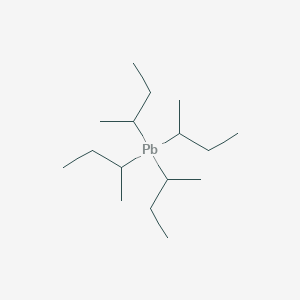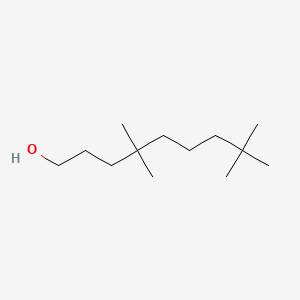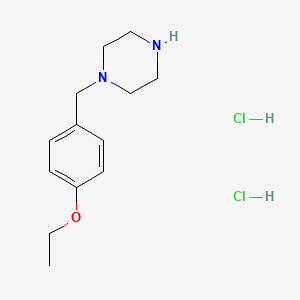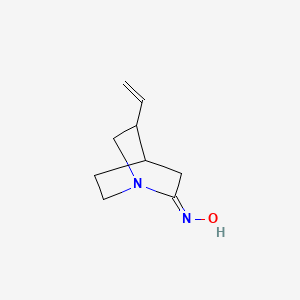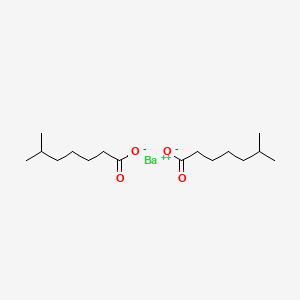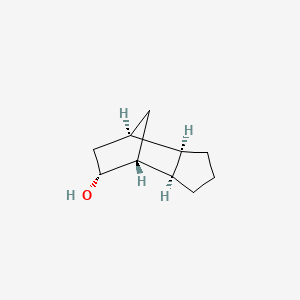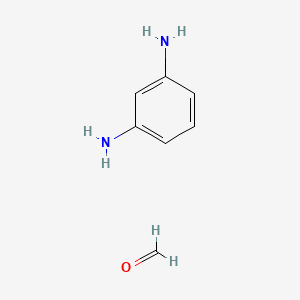
Benzene-1,3-diamine;formaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene-1,3-diamine;formaldehyde is a compound formed by the reaction of benzene-1,3-diamine (also known as m-phenylenediamine) with formaldehyde. This compound is significant in various chemical and industrial applications due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,3-diamine;formaldehyde typically involves the condensation reaction between benzene-1,3-diamine and formaldehyde. The reaction is usually carried out in an aqueous or alcoholic medium under acidic or basic conditions. The reaction can be represented as follows:
C6H4(NH2)2+CH2O→C6H4(NHCH2NH2)2
In industrial settings, the reaction conditions are optimized to ensure high yield and purity of the product. The reaction is often conducted at elevated temperatures and pressures to accelerate the reaction rate.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene-1,3-diamine;formaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amino groups in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
Benzene-1,3-diamine;formaldehyde has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in cancer research.
Industry: Utilized in the production of dyes, polymers, and resins.
Mécanisme D'action
The mechanism by which benzene-1,3-diamine;formaldehyde exerts its effects involves the interaction of its amino groups with various molecular targets. These interactions can lead to the formation of covalent bonds with proteins and other biomolecules, affecting their function and activity. The specific pathways involved depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene-1,2-diamine (o-phenylenediamine): Similar structure but different reactivity due to the position of the amino groups.
Benzene-1,4-diamine (p-phenylenediamine): Another isomer with distinct chemical properties.
Formaldehyde derivatives: Compounds formed by the reaction of formaldehyde with other diamines.
Uniqueness
Benzene-1,3-diamine;formaldehyde is unique due to the specific positioning of the amino groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized compounds and materials.
Propriétés
Numéro CAS |
71888-85-2 |
|---|---|
Formule moléculaire |
C7H10N2O |
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
benzene-1,3-diamine;formaldehyde |
InChI |
InChI=1S/C6H8N2.CH2O/c7-5-2-1-3-6(8)4-5;1-2/h1-4H,7-8H2;1H2 |
Clé InChI |
RDTQAXDFKJDIST-UHFFFAOYSA-N |
SMILES canonique |
C=O.C1=CC(=CC(=C1)N)N |
Numéros CAS associés |
26936-95-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



